molecular formula C16H26N5O7P B13434238 [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

Cat. No.: B13434238
M. Wt: 431.38 g/mol
InChI Key: JBEJTHIFJKPVQX-UHFFFAOYSA-N
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Description

The compound [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate (IUPAC name) is better known as tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) . Structurally, TDF contains two isopropyloxycarbonyloxymethyl (POC) groups and a methylphosphonate ester, which enhance its oral bioavailability compared to the parent drug tenofovir . TDF is clinically used in combination therapies for HIV and hepatitis B due to its ability to inhibit viral replication by incorporating into viral DNA .

Properties

Molecular Formula

C16H26N5O7P

Molecular Weight

431.38 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)

InChI Key

JBEJTHIFJKPVQX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic synthesis focusing on the protection and functionalization of the nucleoside moiety (6-aminopurine derivative) and the introduction of phosphonate and carbonate ester groups to form the prodrug structure.

Key steps include:

  • Step 1: Preparation of the nucleoside intermediate
    The starting material is typically (S)-1-(6-aminopurin-9-yl)propan-2-ol or an equivalent chiral precursor. This chiral center is critical for biological activity and is maintained throughout synthesis.

  • Step 2: Introduction of oxymethyl groups
    The hydroxyl group on the propan-2-yl side chain is converted to an oxymethyl moiety by reaction with formaldehyde or chloromethyl derivatives under controlled conditions to form the oxymethyl ether linkage.

  • Step 3: Phosphorylation with ethoxyphosphoryl reagents
    The oxymethyl intermediate is phosphorylated using phosphorylating agents such as chlorophosphates or phosphorochloridates bearing isopropyl carbonate protecting groups. This step introduces the ethoxyphosphoryl group, critical for prodrug activation.

  • Step 4: Carbonate formation
    The final step involves formation of the propan-2-yl carbonate ester by reaction with isopropyl chloroformate or similar reagents, creating the carbonate moiety that enhances membrane permeability and prodrug stability.

Typical Reagents and Conditions

Step Reagents/Conditions Purpose
1 (S)-1-(6-aminopurin-9-yl)propan-2-ol Starting nucleoside intermediate
2 Formaldehyde or chloromethyl methyl ether, base Formation of oxymethyl ether linkage
3 Chlorophosphates with isopropyl carbonate groups, base (e.g., triethylamine) Phosphorylation to introduce ethoxyphosphoryl group
4 Isopropyl chloroformate, base Carbonate ester formation

These reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture interference, with temperature control ranging from 0°C to room temperature to avoid side reactions.

Purification and Characterization

  • Purification: Chromatographic techniques such as reverse-phase HPLC are employed to isolate the desired prodrug with high enantiomeric purity.
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis. The stereochemistry is verified by chiral HPLC or optical rotation measurements.

Research Findings and Comparative Data

Parameter Value/Description Source
Molecular weight 519.4 g/mol PubChem
Chiral purity (S)-enantiomer confirmed by stereospecific synthesis ChemicalBook
Stability Stable under dry, inert conditions; hydrolyzes in aqueous media Literature data
Bioavailability enhancement Prodrug moieties improve membrane permeability and oral absorption Pharmacological studies
Synthetic yield Moderate to high (50-75%) depending on scale and conditions Patent literature

Detailed Reaction Scheme (Conceptual)

  • Nucleoside activation:
    (S)-1-(6-aminopurin-9-yl)propan-2-ol + formaldehyde → oxymethyl intermediate

  • Phosphorylation:
    Oxymethyl intermediate + chlorophosphoryl reagent (bearing isopropyl carbonate) → ethoxyphosphoryl intermediate

  • Carbonate ester formation: Ethoxyphosphoryl intermediate + isopropyl chloroformate → final carbonate prodrug

Chemical Reactions Analysis

Types of Reactions

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized purine derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid interactions and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid replication, and modulation of cellular signaling.

Comparison with Similar Compounds

Structural and Functional Analogues of TDF

Tenofovir
  • Structure: Tenofovir (PMpa, GS-1278) is the active metabolite of TDF, with the chemical name (R)-9-(2-phosphonylmethoxypropyl)adenine . Unlike TDF, it lacks the POC ester groups, making it less lipophilic and poorly absorbed orally.
  • Key Differences: Parameter TDF Tenofovir Molecular Weight 635.5 g/mol 287.2 g/mol Bioavailability ~25% (oral) <1% (oral) Prodrug Status Diester prodrug Active metabolite Solubility Freely soluble in organic solvents Poor aqueous solubility

TDF’s ester groups facilitate passive intestinal absorption, after which they are hydrolyzed to tenofovir in plasma .

Mono-POC Derivatives (Impurities)

TDF synthesis generates intermediates and degradation products, such as:

  • Mono-POC Methyl Tenofovir (CAS 1246812-16-7): Structure: Retains one POC group and a methylphosphonate ester . Molecular Weight: 417.35 g/mol . Role: Intermediate in TDF synthesis; less stable and pharmacologically inactive compared to TDF .
  • Molecular Weight: 445.41 g/mol . Implications: Reduced prodrug efficiency due to incomplete esterification .
Remdesivir and Ribavirin
  • Remdesivir : A broad-spectrum antiviral with a phosphoramidate prodrug structure. Unlike TDF, it targets RNA-dependent RNA polymerase in viruses like SARS-CoV-2 .
  • Ribavirin: A nucleoside analog with a triazole carboxamide moiety. It inhibits viral mRNA capping, unlike TDF’s DNA chain termination mechanism . Parameter TDF Remdesivir Ribavirin Target Virus HIV, HBV SARS-CoV-2, Ebola HCV, RSV Mechanism NtRTI (DNA chain termination) RdRp inhibitor mRNA capping interference Prodrug Requirement Yes Yes No

Pharmacokinetic and Stability Comparisons

  • Bioavailability: TDF’s diester design improves absorption over tenofovir, while mono-POC derivatives exhibit intermediate bioavailability due to partial esterification .
  • Metabolic Stability: TDF is stable in plasma but hydrolyzed efficiently in cells to release tenofovir. Mono-POC derivatives degrade faster, reducing therapeutic efficacy .
  • Analytical Methods : Reverse-phase liquid chromatography (RP-LC) confirms TDF’s stability in formulations, with detection at 265 nm .

Clinical and Industrial Relevance

  • TDF vs. Tenofovir Alafenamide (TAF): A newer prodrug, TAF, has higher potency and reduced renal toxicity due to optimized ester groups, highlighting the importance of prodrug engineering .
  • Impurity Control: Mono-POC derivatives are monitored in TDF production to ensure drug quality, as they indicate incomplete synthesis or degradation .

Biological Activity

The compound [1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate , also referred to as Tenofovir Disoproxil Fumarate (S)-Isomer impurity, is a complex organic molecule with significant implications in medicinal chemistry. It features a unique structural framework that includes purine derivatives, which are known for their biological activities, particularly in antiviral and anticancer applications.

Structural Characteristics

The compound is characterized by several functional groups:

  • Amino group : Contributes to its interaction with biological targets.
  • Purine ring : Imparts nucleobase-like properties, essential for biological activity.
  • Phosphonate and carbonate functionalities : Enhance its pharmacokinetic properties.

Biological Activity

The biological activity of this compound is primarily linked to its potential as an antiviral agent and possibly an anticancer agent . Its structural similarities to known antiviral drugs suggest that it may inhibit viral replication mechanisms.

Antiviral Activity

Research indicates that compounds related to purine derivatives exhibit significant antiviral properties. For example, Tenofovir, a nucleotide analogue, is widely recognized for its efficacy against HIV and Hepatitis B viruses. The presence of the 6-aminopurine moiety in this compound suggests a similar mechanism of action, potentially involving the inhibition of viral polymerases or reverse transcriptases.

Anticancer Potential

The anticancer activity may stem from the compound's ability to interfere with nucleic acid synthesis in rapidly dividing cells. Studies have shown that phosphonate-based inhibitors can selectively target cancer cells with specific metabolic vulnerabilities, such as those lacking certain glycolytic enzymes .

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies demonstrated that related purine analogs effectively inhibit HIV replication in cell cultures, with IC50 values indicating potent antiviral activity. The structural components of the compound suggest it may exhibit similar efficacy against various strains of HIV.
  • Anticancer Activity : A study focusing on phosphonate inhibitors revealed their effectiveness in models of glioblastoma, particularly in cells with specific metabolic deficiencies (e.g., ENO1-deleted glioma cells). The research highlighted sustained tumor regression when treated with similar phosphonate compounds .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of prodrugs derived from phosphonates indicated improved bioavailability and stability in serum compared to traditional esters. This is crucial for enhancing therapeutic outcomes in clinical settings.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
6-AminopurineAmino group, purine ringAntiviral, anticancer
TenofovirNucleotide analogueAntiviral
AcyclovirPurine derivativeAntiviral

Q & A

Q. What are the critical steps in synthesizing [compound] to ensure high purity and yield?

The synthesis involves multi-step organic reactions, including coupling aminopurine derivatives with phosphonic acid precursors. Key steps include:

  • Precursor activation : Use of protecting groups (e.g., carbonate or phosphate esters) to prevent unwanted side reactions .
  • Reaction optimization : Temperature control (±5°C) and catalyst selection (e.g., Pd-based catalysts for purine coupling) to minimize byproducts .
  • Purification : Gradient HPLC or column chromatography to isolate the target compound from impurities . Yield and purity (>95%) are validated via NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure?

  • NMR spectroscopy : 31P^{31}\text{P}-NMR identifies phosphate/phosphonate linkages, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve purine and alkyl chain environments .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., R/S configurations at chiral centers) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ ion at m/z 633.418) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Thermal degradation : Decomposition above 40°C, requiring storage at 2–8°C .
  • Hydrolytic sensitivity : Phosphate and carbonate esters degrade in aqueous buffers (pH < 5 or > 8), necessitating lyophilization for long-term stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer activity)?

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for antiviral activity; MCF-7 for anticancer screens) to minimize variability .
  • Structural analogs : Test derivatives (e.g., Tenofovir, Acyclovir) to isolate functional group contributions (see Table 1) .
  • Mechanistic studies : ATP-binding assays or molecular docking to identify target proteins (e.g., viral polymerases vs. human kinases) .

Table 1 : Bioactivity of Structural Analogs

CompoundKey Functional GroupsReported Activity
[Target Compound]Purine, phosphonate, carbonateDual antiviral/anticancer
TenofovirPhosphonate, acyclic chainAntiviral (HIV)
AcyclovirPurine, ether linkageAntiviral (HSV)
Source:

Q. How can researchers design experiments to study the compound’s intracellular metabolism?

  • Isotope labeling : Incorporate 14C^{14}\text{C} at the purine ring or phosphate group to track metabolic pathways via LC-MS .
  • Enzyme inhibition assays : Co-administer protease/phosphatase inhibitors (e.g., sodium orthovanadate) to identify rate-limiting steps in hydrolysis .
  • Metabolite profiling : Use hepatocyte models to identify primary metabolites (e.g., free purine bases, phosphoric acid derivatives) .

Q. What methodologies address discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Physiologically based pharmacokinetic (PBPK) modeling : Adjust for species-specific differences in liver metabolism or renal clearance .
  • Microdosing studies : Administer subtherapeutic doses with radiolabeled compound to quantify bioavailability without toxicity risks .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure forms of the compound?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate R/S isomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during phosphorylation steps to favor desired enantiomers .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to viral polymerases (e.g., HIV-1 reverse transcriptase) using force fields like AMBER .
  • QSAR models : Correlate substituent electronegativity (e.g., phosphonate vs. carbonate groups) with inhibitory activity .

Data Interpretation Challenges

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Dose-response normalization : Express IC50_{50} values relative to housekeeping genes (e.g., GAPDH) to control for cell proliferation rates .
  • Pathway analysis : RNA sequencing to identify off-target effects (e.g., oxidative stress pathways in sensitive cell lines) .

Q. What approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Disrupt putative targets (e.g., viral polymerases) to confirm activity loss .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins .

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